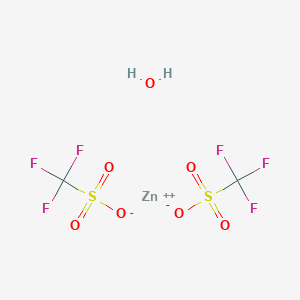
Zinc(II) trifluoromethanesulfonate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc(II) trifluoromethanesulfonate hydrate: (MFCD00748141) is a chemical compound with the molecular formula C₂H₂F₆O₇S₂Zn. It is commonly used in various research and industrial applications due to its unique properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Zinc(II) trifluoromethanesulfonate hydrate typically involves the reaction of zinc oxide or zinc carbonate with trifluoromethanesulfonic acid. The reaction is carried out in an aqueous medium, and the resulting product is then crystallized to obtain the hydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and high yield. The crystallization process is optimized to produce large quantities of the hydrate form suitable for various applications .
化学反应分析
Types of Reactions: Zinc(II) trifluoromethanesulfonate hydrate undergoes several types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions to form different zinc compounds.
Substitution: It can participate in substitution reactions where the trifluoromethanesulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used to replace the trifluoromethanesulfonate group.
Major Products Formed:
Oxidation: Zinc oxide and other zinc salts.
Reduction: Zinc metal or lower oxidation state zinc compounds.
Substitution: Compounds with different functional groups replacing the trifluoromethanesulfonate group.
科学研究应用
Zinc(II) trifluoromethanesulfonate hydrate is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as a catalyst in various organic synthesis reactions, including Friedel-Crafts acylation and alkylation.
Biology: Employed in biochemical assays and as a reagent in protein crystallization studies.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of Zinc(II) trifluoromethanesulfonate hydrate involves its ability to coordinate with various substrates and facilitate chemical reactions. It acts as a Lewis acid, accepting electron pairs from nucleophiles, which enhances the reactivity of the substrates. This coordination ability makes it an effective catalyst in many organic reactions .
相似化合物的比较
Zinc(II) chloride: Another zinc compound used as a catalyst in organic synthesis.
Zinc(II) acetate: Used in similar applications but with different reactivity and solubility properties.
Zinc(II) sulfate: Commonly used in industrial applications and as a dietary supplement
Uniqueness: Zinc(II) trifluoromethanesulfonate hydrate is unique due to its trifluoromethanesulfonate group, which imparts distinct reactivity and solubility characteristics. This makes it particularly useful in specific catalytic and synthetic applications where other zinc compounds may not be as effective .
属性
分子式 |
C2H2F6O7S2Zn |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
zinc;trifluoromethanesulfonate;hydrate |
InChI |
InChI=1S/2CHF3O3S.H2O.Zn/c2*2-1(3,4)8(5,6)7;;/h2*(H,5,6,7);1H2;/q;;;+2/p-2 |
InChI 键 |
XHGGRSXAIAPTFG-UHFFFAOYSA-L |
规范 SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].O.[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


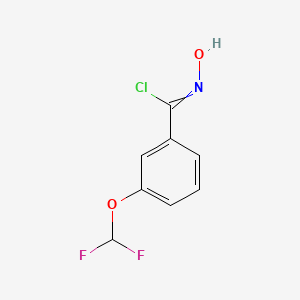
![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)
![1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)
![2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Chloroformate](/img/structure/B13703954.png)
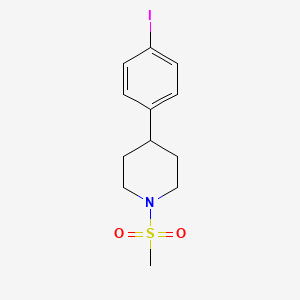
![2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline](/img/structure/B13703958.png)
![6-Chloroisoxazolo[5,4-b]pyridine](/img/structure/B13703964.png)
![[3-(4-Pyrimidinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13703977.png)
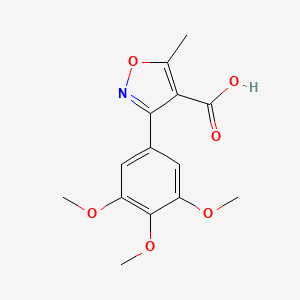
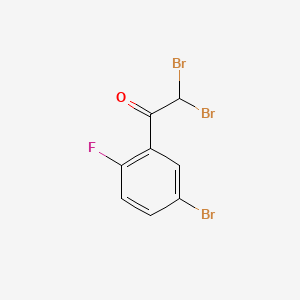
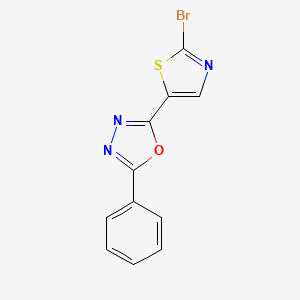
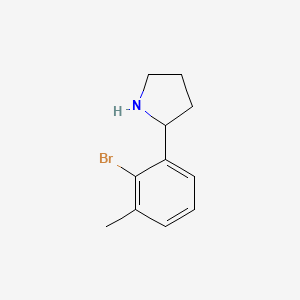
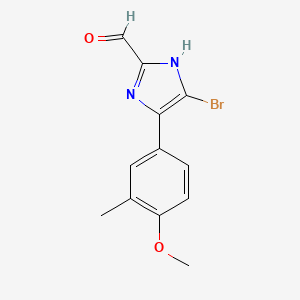
![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)
